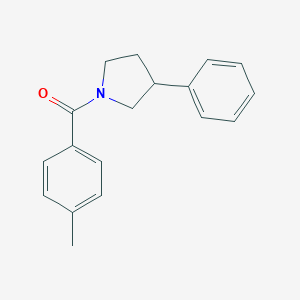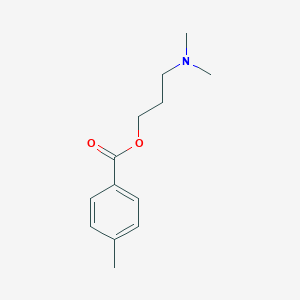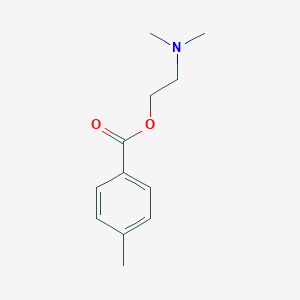
3-(Dimethylamino)propyl 4-ethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)propyl 4-ethoxybenzoate, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most effective and commonly used insect repellent in the world. DEET is used to repel a variety of insects including mosquitoes, ticks, and flies.
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)propyl 4-ethoxybenzoate is not fully understood. It is believed that 3-(Dimethylamino)propyl 4-ethoxybenzoate works by interfering with the insect's ability to detect carbon dioxide, which is the primary cue for insects to locate their hosts. 3-(Dimethylamino)propyl 4-ethoxybenzoate may also interfere with the insect's ability to detect other chemicals that are attractive to them, such as lactic acid and ammonia.
Biochemical and Physiological Effects:
3-(Dimethylamino)propyl 4-ethoxybenzoate has been shown to have low toxicity to humans and other mammals. It is metabolized in the liver and excreted in the urine. 3-(Dimethylamino)propyl 4-ethoxybenzoate has also been shown to have low environmental toxicity and is not harmful to aquatic life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(Dimethylamino)propyl 4-ethoxybenzoate is a widely used insect repellent and has been extensively studied for its insect-repelling properties. However, there are limitations to its use in lab experiments. 3-(Dimethylamino)propyl 4-ethoxybenzoate may interfere with the behavior of insects, making it difficult to study their natural behavior. Additionally, 3-(Dimethylamino)propyl 4-ethoxybenzoate may have unintended effects on other organisms, such as beneficial insects.
Direcciones Futuras
There are several future directions for research on 3-(Dimethylamino)propyl 4-ethoxybenzoate. One area of research is the development of new insect repellents that are more effective and have fewer side effects than 3-(Dimethylamino)propyl 4-ethoxybenzoate. Another area of research is the investigation of the ecological impact of 3-(Dimethylamino)propyl 4-ethoxybenzoate and other insect repellents on non-target organisms. Additionally, research is needed to better understand the mechanism of action of 3-(Dimethylamino)propyl 4-ethoxybenzoate and to develop new methods for its synthesis.
Métodos De Síntesis
3-(Dimethylamino)propyl 4-ethoxybenzoate is synthesized through a reaction between 3-(dimethylamino)propylamine and 4-ethoxybenzoyl chloride. The reaction takes place in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure 3-(Dimethylamino)propyl 4-ethoxybenzoate.
Aplicaciones Científicas De Investigación
3-(Dimethylamino)propyl 4-ethoxybenzoate has been extensively studied for its insect-repelling properties. It has been found to be effective against a wide range of insects, including those that carry diseases such as malaria and dengue fever. 3-(Dimethylamino)propyl 4-ethoxybenzoate has also been studied for its potential use in agriculture to protect crops from insect damage. Additionally, 3-(Dimethylamino)propyl 4-ethoxybenzoate has been investigated for its potential use as a topical treatment for scabies.
Propiedades
Fórmula molecular |
C14H21NO3 |
|---|---|
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
3-(dimethylamino)propyl 4-ethoxybenzoate |
InChI |
InChI=1S/C14H21NO3/c1-4-17-13-8-6-12(7-9-13)14(16)18-11-5-10-15(2)3/h6-9H,4-5,10-11H2,1-3H3 |
Clave InChI |
NPGIBQABTNOARK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)OCCCN(C)C |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)OCCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate](/img/structure/B294987.png)








![1-[(4-Methoxyphenoxy)acetyl]-3-phenylpyrrolidine](/img/structure/B295002.png)
![2-[Benzyl(methyl)amino]ethyl 4-methylbenzoate](/img/structure/B295004.png)


